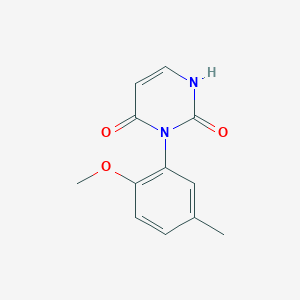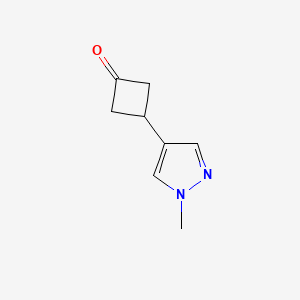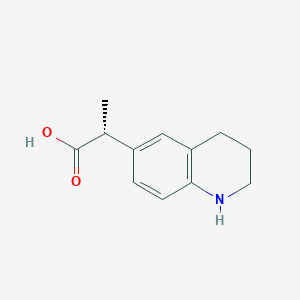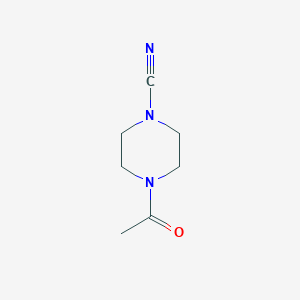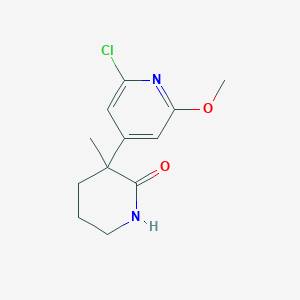
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is a chemical compound that features a piperidinone core substituted with a chloromethoxypyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one typically involves the reaction of 2-chloro-6-methoxypyridine with a suitable piperidinone derivative under controlled conditions. Common reagents used in the synthesis include lithium borohydride and ethanol in tetrahydrofuran (THF) at room temperature . Another method involves the use of borane-THF complex in THF, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives with various functional groups.
科学的研究の応用
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-6-methoxypyridin-4-yl)methanol: A related compound with a similar pyridinyl structure but different functional groups.
(2-Chloro-6-methoxypyridin-4-yl)methanamine: Another similar compound with an amine group instead of a piperidinone core.
Uniqueness
3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its piperidinone core and chloromethoxypyridinyl substitution make it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
3-(2-chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(4-3-5-14-11(12)16)8-6-9(13)15-10(7-8)17-2/h6-7H,3-5H2,1-2H3,(H,14,16) |
InChIキー |
CPBPOOBJBUGWRR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCNC1=O)C2=CC(=NC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


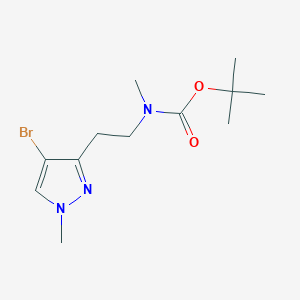
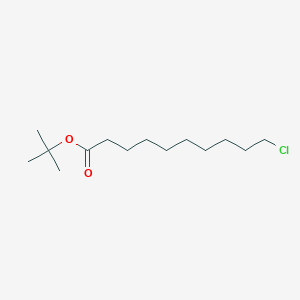
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)
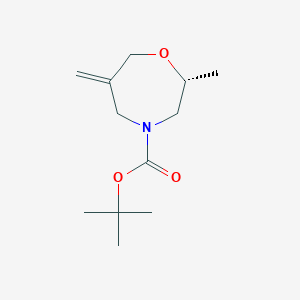

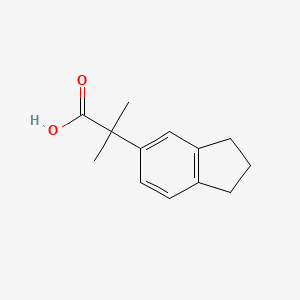
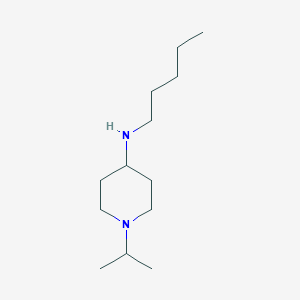
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)
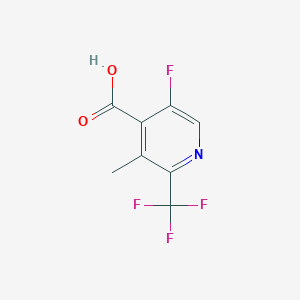
![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
